BDP TMR maleimide
Description
Contextualization within Boron-Dipyrromethene (BODIPY) Fluorophore Family
BDP TMR maleimide (B117702) belongs to the boron-dipyrromethene (BODIPY) family of fluorescent dyes. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and general insensitivity to the polarity and pH of their environment. medchemexpress.com The core structure of BODIPY dyes is a dipyrromethene ligand complexed with a boron difluoride (BF2) moiety. This rigid, bicyclic structure is responsible for their excellent photophysical properties. aip.org
BODIPY dyes are valued for their versatility; their spectral properties can be tuned by modifying the substituents on the dipyrromethene core. medchemexpress.com This allows for the creation of a wide range of fluorescent probes with different colors and characteristics. BDP TMR is one such derivative, specifically engineered to exhibit spectral properties similar to another class of popular dyes. lumiprobe.com
Significance of Tetramethylrhodamine (B1193902) (TMR) Chromophore Integration
The "TMR" in BDP TMR maleimide signifies that the dye's spectral characteristics are designed to mimic those of tetramethylrhodamine (TMR), a well-established fluorescent dye. lumiprobe.com Specifically, BDP TMR is tuned to match the excitation and emission wavelengths of the TAMRA (tetramethylrhodamine) channel in fluorescence microscopy and other detection instruments. lumiprobe.comlumiprobe.comglpbio.com This makes it a suitable alternative in experimental setups already optimized for TMR-based probes.
However, BDP TMR offers significant advantages over traditional TMR dyes. A key benefit is its exceptionally high fluorescence quantum yield, which can approach unity (0.95). lumiprobe.combroadpharm.comantibodies.com This means that it is a very bright and efficient fluorophore. lumiprobe.com Furthermore, unlike the positively charged TMR dyes, BDP TMR conjugates are electronically neutral, which can minimize nonspecific interactions with cellular components. thermofisher.com The integration of TMR-like spectral properties with the superior photostability and brightness of the BODIPY core results in a highly sensitive and reliable fluorescent probe. axispharm.com
Role of Maleimide Moiety in Targeted Bioconjugation and Probe Design
The maleimide group is a crucial component of this compound, enabling its use as a targeted bioprobe. lumiprobe.com Maleimides are thiol-reactive functional groups, meaning they readily and specifically form stable covalent bonds with sulfhydryl groups (-SH) found in the cysteine residues of proteins and peptides. lumiprobe.com This reaction, known as a Michael addition, typically proceeds efficiently at a pH range of 6.5 to 7.5. broadpharm.com
This high specificity for thiols allows researchers to precisely label proteins at cysteine sites, facilitating a wide range of applications. These include protein structure-function studies, mapping protein interactions, and tracking the localization and movement of proteins within living cells. The ability to attach the bright and photostable BDP TMR fluorophore to a specific biological target via the maleimide linker is fundamental to its utility in modern biological research. lumiprobe.com
Detailed Research Findings
This compound is a well-characterized fluorescent probe with defined photophysical properties that make it suitable for various bio-imaging and detection applications.
| Property | Value | Source |
| Molecular Formula | C27H27BF2N4O4 | broadpharm.comantibodies.comnih.gov |
| Molecular Weight | ~520.3 g/mol | broadpharm.comnih.gov |
| Excitation Maximum | ~545 nm | broadpharm.comantibodies.com |
| Emission Maximum | ~570 nm | broadpharm.comantibodies.com |
| Fluorescence Quantum Yield | 0.95 | aip.orgbroadpharm.comantibodies.com |
| Solubility | Good in DCM, DMF, and DMSO | broadpharm.comantibodies.com |
The dye's high quantum yield indicates that it efficiently converts absorbed light into emitted fluorescence, resulting in bright signals. lumiprobe.com Its solubility in common organic solvents facilitates its use in labeling protocols. broadpharm.comantibodies.com The specific excitation and emission maxima place it in the orange-red region of the visible spectrum, making it compatible with standard TAMRA filter sets on fluorescence microscopes. lumiprobe.combroadpharm.com
Properties
IUPAC Name |
2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes for Core BDP TMR Scaffold Development
The foundation of BDP TMR maleimide (B117702) lies in the synthesis of the BDP TMR core scaffold. The general synthesis of BODIPY dyes, first developed by Treibs and Kreuzer, involves the condensation of pyrrole (B145914) derivatives with an appropriate aldehyde, followed by complexation with a boron source, typically boron trifluoride etherate (BF3·OEt2). nih.gov
For the BDP TMR scaffold, the synthesis often begins with the condensation of 2,4-dimethylpyrrole (B27635) with a suitable aromatic aldehyde. The specific aldehyde used is crucial for tuning the spectral properties of the resulting dye to match those of TMR. Modifications to the pyrrole rings and the meso-position of the dipyrromethene intermediate are common strategies to achieve the desired photophysical characteristics. nih.gov
One established method involves a two-step, one-pot reaction. First, the condensation of an excess of a pyrrole derivative with an aldehyde is carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) under an inert atmosphere, often catalyzed by an acid such as trifluoroacetic acid (TFA). This forms a dipyrromethane intermediate. Subsequent oxidation, often with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, yields the dipyrromethene, which is then complexed with BF3·OEt2 in the presence of a base like triethylamine (B128534) (TEA) to afford the final BDP core.
Functionalization Approaches for Maleimide Incorporation
With the BDP TMR core in hand, the next critical step is the introduction of the maleimide functionality. This is typically achieved by creating a BDP TMR derivative with a reactive group, such as a carboxylic acid or an amine, which can then be coupled to a maleimide-containing linker. lumiprobe.commdpi.com
A common strategy involves synthesizing a BDP TMR carboxylic acid derivative. This can be accomplished by using an aldehyde bearing a protected carboxylic acid group during the initial core synthesis. After the formation of the BDP core, the protecting group is removed to reveal the carboxylic acid. This acid is then activated, for example with N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or dicyclohexylcarbodiimide (B1669883) (DCC), and reacted with an amine-functionalized maleimide, such as N-(2-aminoethyl)maleimide, to form a stable amide bond. mdpi.comscispace.com
Alternatively, a BDP TMR amine derivative can be synthesized. medchemexpress.com This amine-functionalized dye can then be reacted with a maleimide that has been activated with a carboxyl group, or more commonly, with a bifunctional linker containing both a maleimide and an NHS ester. The amine group on the BDP TMR dye reacts with the NHS ester to form an amide linkage, resulting in the final BDP TMR maleimide product. scispace.com
A specific example involves the activation of a BODIPY-COOH dye with N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) in dichloromethane (CH2Cl2). mdpi.com This activated dye is then conjugated with 1-amino-6-N-maleimidohexane trifluoroacetate (B77799) salt in the presence of triethylamine (TEA). mdpi.com The final product is then purified using silica (B1680970) gel chromatography. mdpi.com
Development of this compound Analogues and Linker Variations
To optimize the performance of this compound for specific applications, researchers have developed various analogues by modifying both the fluorophore core and the linker connecting it to the maleimide.
Fluorophore Analogues: Modifications to the BDP TMR core can alter its photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. nih.gov For instance, introducing different substituents on the pyrrole rings or the meso-phenyl group can fine-tune the fluorescence to better suit specific imaging channels or to create probes with large Stokes shifts. mdpi.com
Linker Variations: The linker between the BDP TMR core and the maleimide group plays a crucial role in the reactivity and solubility of the probe. Linkers of varying lengths and compositions are employed. For example, polyethylene (B3416737) glycol (PEG) linkers are often incorporated to increase the water solubility of the hydrophobic BDP core and to provide a spacer arm that can reduce steric hindrance during conjugation to biomolecules. medchemexpress.comaxispharm.com A common commercially available variant, BDP TMR-X-NHS ester, contains an aminohexanoic acid (C6) linker. lumiprobe.com Another example is BODIPY TMR C5-maleimide, which features a C5 linker. medchemexpress.com The choice of linker can significantly impact the efficiency of the labeling reaction and the properties of the resulting conjugate.
| Linker Type | Purpose | Example Compound |
| Short Alkyl Chain | Provides a direct connection. | BODIPY TMR C5-maleimide medchemexpress.com |
| Aminohexanoic Acid (C6) | Offers increased spacing and flexibility. | BDP TMR-X-NHS ester lumiprobe.com |
| Polyethylene Glycol (PEG) | Enhances water solubility and reduces steric hindrance. | TCO-PEG4-maleimide medchemexpress.com |
Chemo-selective Synthesis for Multivalent Probe Assembly
The development of multivalent probes, which display multiple copies of a targeting ligand or a reporter molecule, has gained significant interest for enhancing binding affinity and signal amplification in biological systems. nih.govrsc.org Chemo-selective synthesis strategies are essential for the controlled assembly of these complex structures.
One approach involves the use of "click chemistry," such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov A BDP TMR derivative containing an azide (B81097) or an alkyne can be synthesized. This functionalized dye can then be "clicked" onto a scaffold molecule bearing multiple complementary functional groups. researchgate.net For example, a scaffold with multiple alkyne groups can be reacted with an azide-functionalized BDP TMR to create a multivalent fluorescent probe.
Another strategy for creating multivalent probes is through self-assembly processes. nih.gov For instance, a scaffold with specific docking stations can be designed to non-covalently bind multiple copies of a this compound-containing molecule. This approach allows for the pre-assembly of well-defined multivalent structures. nih.gov These advanced synthetic methods enable the construction of sophisticated probes with tailored properties for advanced imaging and sensing applications.
Bioconjugation Chemistry and Reaction Mechanisms
Stability of Maleimide-Thioether Adducts in Biological Milieus
While the formation of the maleimide-thioether bond is efficient, the stability of the resulting succinimidyl thioether adduct in biological environments is a critical consideration. nih.govucl.ac.uk The adduct can undergo a retro-Michael reaction, leading to deconjugation. bham.ac.uknih.gov
The thioether bond in the succinimide (B58015) ring is susceptible to cleavage through a retro-Michael reaction, especially in the presence of other thiols, such as glutathione, which is abundant in the cellular cytoplasm. nih.gov This can lead to the exchange of the BDP TMR label to other thiol-containing molecules, resulting in signal loss from the intended target and potential off-target effects. nih.govucl.ac.uk The half-lives of maleimide-thiol adducts in the presence of reducing agents can range from 20 to 80 hours, which is more stable than disulfide bonds but still represents a potential liability for long-term studies.
Table 2: Comparative Half-lives of Bioconjugate Linkages in Reducing Environments
| Linkage Type | Typical Half-life (in presence of Glutathione) | Primary Cleavage Mechanism |
|---|---|---|
| Disulfide | < 1 hour | Disulfide Exchange |
| Maleimide-Thioether (Succinimide) | 20 - 80 hours | Retro-Michael Reaction / Thiol Exchange |
| Hydrolyzed Maleimide-Thioether (Succinamic Acid) | > 2 years nih.govucl.ac.uk | Very slow thiol exchange nih.gov |
Several strategies have been developed to enhance the stability of maleimide-thiol conjugates. One of the most effective methods is the hydrolysis of the succinimide ring in the thioether adduct to form a succinamic acid derivative. nih.govucl.ac.ukbham.ac.uk This ring-opened product is significantly more stable and resistant to retro-Michael reactions and thiol exchange, with estimated half-lives of over two years. nih.govucl.ac.uk Hydrolysis can occur spontaneously over time, especially at pH values above 7.4, or it can be accelerated. bham.ac.uk For instance, maleimides with electron-withdrawing N-substituents exhibit greatly accelerated rates of ring-opening hydrolysis. nih.govucl.ac.uk Another strategy involves a transcyclization reaction, where an N-terminal cysteine can rearrange to form a more stable six-membered thiazine (B8601807) structure, although this is specific to peptides with an N-terminal cysteine. nih.gov
Dynamics of Retro-Michael Reactions and Thioether Exchange
Site-Specific Labeling Approaches Utilizing BDP TMR Maleimide (B117702)
BDP TMR maleimide is well-suited for site-specific labeling of proteins. This is typically achieved by introducing a single cysteine residue at a desired location on the protein surface through site-directed mutagenesis. nih.govaip.org This engineered cysteine then serves as a unique handle for covalent modification with the this compound probe. nih.gov This approach allows for the creation of homogeneously labeled proteins with a precise dye-to-protein ratio, which is crucial for quantitative fluorescence-based assays. nih.gov Labeling efficiencies for maleimide dyes on single-cysteine proteins are often high, typically in the range of 70-90%. nih.gov The high quantum yield of the BDP TMR dye (reported as 0.95) makes it a bright and photostable choice for such applications. broadpharm.comaip.orgscience.gov However, it has been noted that the brightness of BODIPY derivatives can sometimes be reduced upon conjugation to proteins, and their hydrophobicity may lead to non-specific binding, which should be considered during experimental design. aip.org
Comparative Analysis with Alternative Bioconjugation Chemistries Employing BDP TMR Derivatives (e.g., Click Chemistry with BDP TMR Azide)
While maleimide chemistry is a widely used method for bioconjugation, alternative strategies utilizing other reactive derivatives of the BDP TMR fluorophore are also available. A prominent alternative is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comaxispharm.com These reactions involve a BDP TMR molecule functionalized with either an azide (B81097) (BDP TMR azide) or an alkyne group. broadpharm.combroadpharm.com
Click Chemistry with BDP TMR Azide and Alkyne
BDP TMR azide is a derivative where the fluorophore is linked to an azide group. broadpharm.com This azide can react with a terminal alkyne on a target biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. broadpharm.comdcchemicals.com This method is known for its high efficiency and specificity. aip.org
For applications where the cytotoxicity of a copper catalyst is a concern, especially in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. axispharm.com In SPAAC, a BDP TMR derivative containing a strained cyclooctyne (B158145), such as DBCO (dibenzocyclooctyne), reacts with an azide-modified biomolecule. axispharm.comlumiprobe.com This reaction is bioorthogonal, meaning it does not interfere with native biochemical processes. axispharm.com
Comparative Overview: Maleimide vs. Click Chemistry
The choice between maleimide chemistry and click chemistry for labeling with BDP TMR depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
| Feature | This compound | BDP TMR Azide/Alkyne (Click Chemistry) |
| Reactive Partner | Thiol groups (e.g., cysteine residues) lumiprobe.com | Alkynes or azides broadpharm.combroadpharm.com |
| Reaction Type | Michael addition prolynxinc.com | Cycloaddition (CuAAC or SPAAC) broadpharm.comaxispharm.com |
| Catalyst | Not required lumiprobe.com | Copper(I) for CuAAC; none for SPAAC broadpharm.comaxispharm.com |
| Reaction Conditions | pH 6.5-7.5 broadpharm.com | Generally mild, aqueous conditions |
| Linkage Stability | Thioether bond, susceptible to retro-Michael reaction and hydrolysis prolynxinc.com | Stable triazole ring aip.org |
| Bioorthogonality | Thiols are naturally present in proteins lumiprobe.com | Azides and alkynes are generally absent in biological systems, offering higher specificity aip.org |
Research Findings and Considerations
Efficiency and Specificity: Click chemistry is often cited for its exceptional specificity and efficiency due to the bioorthogonal nature of the azide and alkyne functional groups. aip.org Maleimide chemistry, while highly selective for thiols, can sometimes exhibit off-target reactions, and the presence of endogenous thiols can be a complicating factor. lumiprobe.com
Stability: The triazole linkage formed in click chemistry is generally considered more stable than the thioether bond from the maleimide-thiol reaction, which can be susceptible to cleavage in the presence of other thiols. prolynxinc.comaip.org Strategies to improve the stability of maleimide conjugates, such as hydrolysis of the succinimide ring, are an active area of research. prolynxinc.comkcl.ac.uk
Reaction Kinetics: The kinetics of both reactions are generally favorable. However, the copper-catalyzed nature of CuAAC can be a limitation for in vivo studies due to the toxicity of the catalyst. axispharm.com SPAAC overcomes this limitation but may have slower reaction rates compared to CuAAC.
Versatility: Both chemistries offer a high degree of versatility. A wide range of BDP TMR derivatives with maleimide, azide, alkyne, and cyclooctyne functionalities are commercially available, allowing for flexible experimental design. dcchemicals.comlumiprobe.comalabiolab.ro
Applications in Advanced Biological Imaging
Live-Cell and Real-Time Cellular Process Visualization
BDP TMR maleimide (B117702) is well-suited for live-cell imaging due to its strong and stable fluorescence, which resists photobleaching during prolonged exposure to light. axispharm.com Its ability to specifically label proteins and other biomolecules allows researchers to visualize dynamic cellular events in real time without significantly affecting cell viability or function. aip.orgaxispharm.com The maleimide group reacts with thiol groups on proteins, peptides, or thiol-modified nucleotides, typically at a pH between 6.5 and 7.5, enabling targeted labeling. broadpharm.com
By conjugating BDP TMR maleimide to specific proteins of interest, researchers can track their movement and localization within living cells. axispharm.com This targeted labeling is crucial for studying the complex pathways of protein trafficking, from synthesis and modification to their final destinations and degradation. The brightness of the BDP TMR fluorophore allows for the detection of even low-abundance proteins, providing clear signals for tracking their dynamic behavior. axispharm.comaxispharm.com This application is fundamental in understanding protein function, structure-function relationships, and how these processes are regulated within the cellular environment. scispace.com
The visualization of vesicle transport is another key application of this compound in live-cell imaging. Vesicular transport is essential for communication between organelles and for transporting cargo throughout the cell. nih.gov By labeling proteins embedded in the membranes of vesicles or organelles, scientists can monitor their formation, movement along the cytoskeleton, and fusion with target membranes. nih.gov This provides insights into the mechanics of endocytosis, exocytosis, and the maintenance of organelle integrity and communication. nih.gov The study of organelle dynamics, such as the fission and fusion of mitochondria, also benefits from labeling with stable fluorophores like BDP TMR. nih.gov
Determining the precise location of a protein within a cell is often the first step in understanding its function. This compound is used to map the subcellular localization of proteins by tagging them and observing their distribution across different organelles. nih.gov Eukaryotic cells are defined by their compartmentalization into various membrane-bound organelles, each with a specific set of functions. nih.gov Fluorescent probes like this compound, when attached to a protein, allow for its visualization within these compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, using fluorescence microscopy. nih.gov This helps to build a comprehensive picture of cellular organization and function. nih.gov
Vesicle Transport and Organelle Dynamics
Super-Resolution Microscopy Techniques Employing this compound Conjugates
The photophysical properties of BDP TMR, including its high brightness and resistance to photobleaching, make it a valuable probe for super-resolution microscopy. axispharm.comresearchgate.net These advanced imaging techniques overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. researchgate.net In one study, a derivative, BDP-TMR-alkyne, was used for single-molecule displacement and diffusivity mapping to create super-resolution topography maps of cellular membranes. researchgate.net The high fluorescence quantum yield and extinction coefficient of the BDP-TMR dye resulted in superior brightness for single-molecule imaging compared to other dyes like Nile Red. researchgate.net Such applications are critical for studying the nanoscale organization of proteins and lipids in cell membranes and understanding how this organization influences cellular processes. researchgate.net
Fluorescence Resonance Energy Transfer (FRET) Based Assays
This compound is frequently used in Fluorescence Resonance Energy Transfer (FRET) based assays. axispharm.comlumiprobe.com FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores) and is highly dependent on the distance between them, typically occurring over scales of 1-10 nanometers. This makes it an effective "spectroscopic ruler" for measuring molecular proximity. In FRET assays, BDP TMR can act as an acceptor dye when paired with a suitable donor dye, such as BODIPY-FL (BDP) or coumarin. nih.govrupress.org
A primary application of FRET is the mapping and quantification of protein-protein interactions within living cells. nih.gov To study the interaction between two proteins, one is labeled with a donor fluorophore and the other with an acceptor, such as TMR via a maleimide linkage. nih.gov If the two proteins interact and bring the dyes within close proximity, energy transfer occurs from the donor to the acceptor, resulting in a measurable change in the fluorescence signal. nih.gov
For example, FRET assays have been used to quantitatively measure the binding affinity between ribosome-nascent chain complexes (RNCs) and the signal recognition particle (SRP). In these experiments, the RNC was labeled with a donor dye (BDP), and the SRP was labeled with an acceptor dye (TMR), allowing for the detection of their binding. nih.gov In another study, a FRET-based assay using a Get3 protein labeled with BDP and a mini-Get1/2 complex labeled with TMR was employed to measure their binding affinity and study the disassembly of the Get3•TA complex. rupress.org These research findings demonstrate the utility of this compound in elucidating the dynamics of complex biological machinery.
Data Tables
Table 1: Photophysical and Chemical Properties of this compound This table summarizes the key properties of the this compound compound. Data is compiled from multiple sources.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 542 - 545 nm | antibodies.combroadpharm.comlumiprobe.com |
| Emission Maximum (λem) | 570 - 574 nm | antibodies.combroadpharm.comlumiprobe.com |
| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | antibodies.combroadpharm.comlumiprobe.comlunanano.ca |
| Molar Extinction Coefficient (ε) | ~55,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.comlunanano.ca |
| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | antibodies.comlumiprobe.comnih.gov |
| Molecular Weight | 520.3 g/mol | broadpharm.comnih.gov |
| Reactive Group | Maleimide | antibodies.combroadpharm.com |
| Target Moiety | Thiol (Sulfhydryl, -SH) | broadpharm.comlumiprobe.com |
| Solubility | Good in DCM, DMF, DMSO | antibodies.combroadpharm.comlumiprobe.com |
Table 2: Research Applications and Findings with this compound Conjugates This table highlights specific research findings where this compound or its derivatives were instrumental.
| Application Area | Research Focus | Technique | Key Finding | Source(s) |
| Protein-Protein Interaction | Analyzing RNC-SRP binding | FRET Assay | NAC co-binds with SRP on the ribosome, modulating its interaction with the RNC. | nih.gov |
| Protein Complex Dynamics | Disassembly of the Get3•TA complex | FRET Assay | The Get1 and Get2 subunits cooperate to promote the efficient release of tail-anchored proteins from the Get3 chaperone. | rupress.org |
| Super-Resolution Imaging | Nanoscale topography of cell membranes | Single-Molecule Displacement Mapping | BDP-TMR-alkyne enabled super-resolution mapping of membrane topography and diffusion, revealing the influence of protein crowding. | researchgate.net |
| Nascent Protein Processing | Ribosomal multienzyme complex assembly | FRET Assay | NAC assembles a complex with MetAP1 and NatA on the ribosome to ensure timely nascent protein processing. | nih.gov |
Conformational Dynamics of Biomolecules and Ligand-Receptor Interactions
This compound has proven to be a powerful probe for investigating the conformational dynamics of biomolecules and the intricacies of ligand-receptor interactions. Its relatively small size and long fluorescence lifetime make it particularly suitable for fluorescence polarization-based studies. axispharm.comaxispharm.comlumiprobe.com By attaching this compound to a specific site on a protein, researchers can monitor changes in fluorescence polarization that occur as the protein undergoes conformational shifts or as a ligand binds to its receptor. axispharm.com These changes provide valuable insights into the mechanics of protein function and the kinetics of binding events.
The maleimide group of the dye allows for specific labeling of thiol groups, commonly found in cysteine residues of proteins. This targeted labeling enables the study of specific domains within a protein or the interaction between labeled proteins. For instance, in Förster Resonance Energy Transfer (FRET) assays, BDP TMR can act as an acceptor dye when paired with a suitable donor, like BODIPY-FL (BDP). escholarship.org The efficiency of energy transfer between the donor and acceptor provides a sensitive measure of the distance between them, allowing for the detection of conformational changes that alter this distance. escholarship.org This approach has been successfully employed to study the assembly and interaction of protein complexes, such as the Get1/2 receptor complex involved in membrane protein insertion. escholarship.org
Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Methodologies
The vibrant and stable fluorescence of this compound makes it an excellent choice for flow cytometry and Fluorescence-Activated Cell Sorting (FACS). axispharm.com These techniques are used to analyze and sort large populations of cells based on their fluorescent properties.
Cell Population Analysis and Phenotyping Based on Labeled Proteins
By conjugating this compound to antibodies or other proteins that specifically bind to cell surface markers, researchers can label distinct cell populations. axispharm.com When these labeled cells pass through the laser of a flow cytometer, the BDP TMR dye emits a strong fluorescent signal, allowing for the quantification and characterization of different cell types within a heterogeneous sample. This is particularly valuable in fields like immunology and cancer research for identifying and isolating specific cell subsets for further analysis. The ability to label proteins with this compound facilitates the analysis of protein expression levels and distribution within cell populations.
Multi-color Assays and Spectral Unmixing Considerations
This compound emits in the orange-red region of the spectrum, with an excitation maximum around 545 nm and an emission maximum around 570 nm. broadpharm.comantibodies.com This distinct spectral profile allows for its use in multi-color flow cytometry experiments, where multiple fluorescent probes are used simultaneously to identify different cellular components or markers. The narrow emission peak of BDP TMR helps to minimize spectral overlap with other fluorophores, which is a common challenge in multi-color assays. axispharm.com However, when spectral overlap does occur, techniques like spectral unmixing can be employed. researchgate.netscience.gov Spectral unmixing is a computational method that separates the emission spectra of individual fluorophores from a mixed signal, allowing for accurate quantification of each probe's contribution. researchgate.net The well-defined spectrum of BDP TMR facilitates its deconvolution in such analyses. researchgate.net
Single-Molecule Fluorescence Spectroscopy and Imaging
The high fluorescence quantum yield and photostability of this compound make it a suitable probe for single-molecule fluorescence spectroscopy and imaging. aip.orglumiprobe.com These powerful techniques allow for the observation of individual molecules, providing insights into their behavior that are often obscured in ensemble measurements. whiterose.ac.ukresearchgate.net
Probing Nanoscale Topography and Diffusivity in Cellular Membranes
Researchers have utilized BDP-TMR derivatives to investigate the complex environment of cellular membranes. researchgate.net Although a study specifically using the maleimide variant for this exact application was not found, a closely related compound, BDP-TMR-alkyne, has been employed to map the nanoscale topography and diffusivity of cellular membranes. researchgate.net By tracking the transient diffusion of single probe molecules, researchers can generate super-resolution maps of the membrane landscape, revealing details about protein crowding and lipid distribution. researchgate.net This approach highlights the potential for similar BDP-TMR derivatives, including the maleimide form, to be used in studying membrane dynamics. The principle relies on the probe's ability to partition into the lipid bilayer and the high signal-to-noise ratio achievable with single-molecule detection. researchgate.netscience.gov
Analysis of Individual Molecular Events and Dynamic Processes
Single-molecule FRET (smFRET) is a key application where this compound can be used to observe the dynamic conformational changes of individual biomolecules in real-time. whiterose.ac.ukresearchgate.net By labeling a biomolecule with a donor and an acceptor fluorophore, such as this compound, researchers can monitor the fluctuations in FRET efficiency as the molecule undergoes conformational changes. researchgate.net This provides a direct window into the dynamic processes that govern biological function, such as enzyme catalysis, protein folding, and molecular motor movement. whiterose.ac.ukethz.ch The brightness and stability of BDP TMR are crucial for these experiments, as they allow for the collection of sufficient photons from a single molecule before it photobleaches. aip.org
Compound Information
| Compound Name | Synonyms |
| This compound | BODIPY TMR C5-maleimide |
| BDP-TMR-alkyne | |
| BODIPY-FL | BDP escholarship.org |
| Nile Red | |
| Sudan black B | |
| Sodium borohydride |
Spectral Properties of BDP TMR
| Property | Value | Reference |
| Excitation Maximum | ~544-545 nm | axispharm.combroadpharm.comantibodies.com |
| Emission Maximum | ~570 nm | axispharm.combroadpharm.comantibodies.com |
| Stokes Shift | ~26 nm | axispharm.com |
| Fluorescence Quantum Yield | 0.95 | antibodies.comaip.org |
Probe Performance and Design Considerations
Impact of Bioconjugation on BDP TMR Fluorophore Characteristics
The process of attaching a fluorescent dye to a biomolecule, known as bioconjugation, can significantly alter the dye's properties. Understanding these changes is crucial for the accurate interpretation of fluorescence-based experiments.
Alterations in Quantum Yield and Brightness Upon Conjugation
BDP TMR (Boron-Dipyrromethene Tetramethylrhodamine) is a bright, orange-fluorescent dye known for its high fluorescence quantum yield, which can approach unity (0.95-1.0) when free in solution. antibodies.comaip.orgbroadpharm.com This high quantum yield contributes to its exceptional brightness, making it a popular choice for various fluorescence applications. axispharm.comlumiprobe.com However, the conjugation of BDP TMR to biomolecules, such as proteins, can sometimes lead to a reduction in brightness. aip.org This phenomenon is particularly relevant in single-molecule studies where maximum photon output is critical. aip.org
The extent of this reduction can be influenced by the local environment of the dye once attached to the biomolecule. For instance, conjugation to proteins can restrict the rotational mobility of the fluorophore, which may affect its quantum yield. acs.org Conversely, in some cases, the binding of a fluorescent probe to a protein can lead to fluorescence enhancement. aip.orgresearchgate.net The specific site of attachment and the nature of the biomolecule play a significant role in determining the final fluorescence properties of the conjugate.
Table 1: Spectral Properties of BDP TMR Maleimide (B117702)
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (nm) | 542 - 545 | antibodies.combroadpharm.comlunanano.calumiprobe.com |
| Emission Maximum (nm) | 570 - 574 | antibodies.combroadpharm.comlunanano.calumiprobe.comaxispharm.com |
| Fluorescence Quantum Yield (Free Dye) | 0.64 - 0.95 | antibodies.comaip.orgbroadpharm.comlunanano.calumiprobe.com |
| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 55,000 | lunanano.calumiprobe.com |
Photostability and Photobleaching Resistance in Labeled Biological Systems
A key advantage of the BDP TMR fluorophore is its excellent photostability, meaning it can withstand prolonged exposure to light without significant degradation of its fluorescent signal. axispharm.comaxispharm.comaxispharm.com This resistance to photobleaching is crucial for imaging experiments that require long observation times, such as tracking molecules within living cells or performing super-resolution microscopy. bio-techne.comnih.govthermofisher.com
BDP TMR and other BODIPY dyes are generally more photostable than traditional fluorophores like fluorescein (B123965). thermofisher.com This enhanced stability allows for the collection of more photons from a single molecule before it photobleaches, which is particularly beneficial for improving the spatiotemporal resolution in super-resolution techniques like dSTORM (direct stochastic optical reconstruction microscopy). bio-techne.comnih.govnih.gov The development of new fluorophores with even greater photostability is an active area of research, aiming to extend the observation times of biological processes at the molecular level. nih.govresearchgate.net
Influence of Linker Chemistry and Length on Probe Functionality and Biological Access
The chemistry and length of the linker can influence several aspects of the probe's functionality:
Solubility and Aggregation: The inherent hydrophobicity of the BDP core can be modulated by the linker. aip.orgresearchgate.net Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the water solubility of the probe and reduce non-specific binding caused by hydrophobic interactions. researchgate.netmedchemexpress.com
Flexibility and Accessibility: A longer, more flexible linker can provide the fluorophore with greater rotational freedom, potentially minimizing quenching effects caused by interactions with the labeled biomolecule. lumiprobe.comthermofisher.com It can also improve the accessibility of the dye to secondary detection reagents. thermofisher.com
Fluorescence Properties: The linker can spatially separate the fluorophore from the biomolecule, which can help to preserve the dye's intrinsic fluorescence properties by reducing quenching interactions. lumiprobe.com Some linkers are specifically designed to minimize these negative effects. lumiprobe.com
Interactions with Biological Environments and Mitigation Strategies
The performance of a fluorescent probe is not only determined by its intrinsic properties but also by its interactions with the complex biological environment.
Membrane Interaction Factors and Non-Specific Adhesion Phenomena
The BDP core of the BDP TMR fluorophore is relatively hydrophobic. aip.orglumiprobe.com This hydrophobicity can lead to non-specific binding to cellular components, particularly lipid membranes. aip.orgresearchgate.net Such non-specific interactions can increase background fluorescence and lead to artifacts in imaging experiments. aip.org
Several strategies can be employed to mitigate non-specific binding: nicoyalife.com
Blocking Agents: Using blocking agents like bovine serum albumin (BSA) can help to saturate non-specific binding sites on surfaces and within the sample. nicoyalife.com
Surfactants: Non-ionic surfactants, such as Tween 20, can be added to the buffer to disrupt hydrophobic interactions. nicoyalife.com
Buffer Optimization: Adjusting the salt concentration or pH of the buffer can help to reduce charge-based and other non-specific interactions. nicoyalife.com
Surface Passivation: For single-molecule experiments, coating glass surfaces with passivating agents like PEG can prevent the non-specific adhesion of probes. researchgate.net
Intramolecular Interactions Affecting Fluorophore Mobility and Efficiency in Conjugates
Once conjugated to a biomolecule, the BDP TMR fluorophore can engage in intramolecular interactions that affect its rotational mobility and, consequently, its fluorescence efficiency. The rigid structure of the BODIPY core, a result of strong intramolecular hydrogen bonding, contributes to its high quantum yield but also results in a small Stokes shift. aip.org
The local environment around the conjugated dye can restrict its movement. acs.org This restricted mobility can be probed using techniques like fluorescence polarization anisotropy, where the relatively long fluorescence lifetime of BDP TMR is advantageous. lumiprobe.comlumiprobe.comlumiprobe.com Changes in the polarization of the emitted fluorescence can provide information about the binding of the labeled molecule or changes in its conformational state. aip.orgresearchgate.net Conversely, intramolecular charge transfer (ICT) processes can also influence the fluorophore's properties, and in some cases, synergistic effects between excited-state intramolecular proton transfer (ESIPT) and ICT can lead to desirable features like near-infrared emission and large Stokes shifts. acs.org
Comparative Analysis with Alternative Fluorescent Probes
The selection of a fluorescent probe for biomolecular labeling is a critical decision in experimental design, contingent on factors such as photostability, brightness, environmental sensitivity, and spectral compatibility with instrumentation. This section provides a comparative analysis of BDP TMR maleimide against other classes of fluorescent probes.
Performance Comparison with Other BODIPY Derivatives
This compound belongs to the boron-dipyrromethene (BODIPY) family of fluorophores, which are known for their sharp emission spectra, high fluorescence quantum yields, and general insensitivity to solvent polarity and pH. axispharm.com However, various BODIPY derivatives have been synthesized with distinct spectral properties to suit different applications and experimental channels. axispharm.com
BDP TMR itself is engineered to match the spectral characteristics of tetramethylrhodamine (B1193902) (TAMRA), a common fluorophore, but with significantly improved performance in key areas. lumiprobe.com A primary advantage of BDP TMR is its exceptionally high fluorescence quantum yield, which can approach unity (0.95), indicating that a very high fraction of absorbed photons are converted into fluorescent light. lumiprobe.comantibodies.combroadpharm.comaip.org This contributes to its intense brightness, making it highly suitable for applications requiring high sensitivity, such as fluorescence microscopy and fluorescence polarization assays. lumiprobe.combroadpharm.comlumiprobe.com
While the core BODIPY structure provides excellent photophysical properties, derivatives have been developed for different spectral regions. axispharm.com For instance, BDP FL is a substitute for fluorescein, while BDP 630/650 and BDP 650/665 are designed for the far-red and Cy5 channels, respectively. aip.orglumiprobe.com These derivatives offer researchers a palette of colors for multi-channel imaging. researchgate.net
A potential consideration for BODIPY derivatives, including BDP TMR, is their inherent hydrophobicity, which may lead to non-specific binding in some applications. aip.org Furthermore, despite the high quantum yield of the free dye, some studies have reported that the brightness of BDP derivatives can be reduced upon conjugation to proteins. aip.org
Below is a table comparing the photophysical properties of this compound with other relevant BODIPY maleimide derivatives.
| Feature | This compound | BDP FL maleimide | BDP R6G maleimide | BDP 630/650 maleimide |
| Excitation Max (nm) | 545 antibodies.combroadpharm.com | ~503 aip.org | ~530 medchemexpress.com | 628 antibodies.com |
| Emission Max (nm) | 570 antibodies.combroadpharm.com | ~509 aip.org | ~548 medchemexpress.com | 642 antibodies.com |
| Quantum Yield (Φ) | 0.95 antibodies.combroadpharm.comaip.org | 0.97 aip.org | Not specified | 0.91 antibodies.com |
| Extinction Coefficient (M⁻¹cm⁻¹) | 55,000 broadpharm.comlunanano.ca | Not specified | Not specified | 97,000 antibodies.com |
| Key Characteristics | Bright TAMRA alternative, high quantum yield, long lifetime. lumiprobe.comaip.org | Bright and photostable fluorescein replacement. lumiprobe.com | Tuned for the Rhodamine 6G channel. lumiprobe.com | Far-red emitting dye for the Cy5 channel, long lifetime. antibodies.com |
Evaluation Against Rhodamine and Cyanine-Based Maleimide Probes
The performance of this compound is often benchmarked against more traditional fluorescent labels, particularly those based on rhodamine and cyanine (B1664457) structures.
Rhodamine Probes: this compound is presented as a direct alternative to rhodamine-based probes like tetramethylrhodamine (TAMRA). lumiprobe.com While spectrally similar, BDP TMR exhibits a significantly higher fluorescence quantum yield. lumiprobe.com Rhodamines, like TAMRA, have been foundational in fluorescence studies, but their quantum yields are often lower and more sensitive to their environment compared to the BODIPY class. The high, stable quantum yield of BDP TMR translates to brighter, more robust signals in many applications. lumiprobe.com BDP R6G is another BODIPY derivative designed to match the spectral properties of Rhodamine 6G. lumiprobe.commedchemexpress.com
Cyanine Probes: Cyanine dyes, such as Cy3 and Cy5, are a cornerstone of single-molecule biophysics and fluorescence imaging, known for their high extinction coefficients and utility in Förster Resonance Energy Transfer (FRET) studies. aip.orgaxispharm.com Sulfonated versions of cyanine dyes are widely used for labeling biomolecules. aip.org this compound and other BODIPY derivatives serve as alternatives to cyanine dyes. For example, BDP 630/650 and BDP 650/665 are designed for the Cy5 channel. lumiprobe.comantibodies.com
Cyanine dyes can be susceptible to photobleaching and can exhibit complex photophysical behaviors, such as blinking or photo-induced isomerization, which can complicate quantitative analysis. While BDP dyes are generally photostable, a key advantage of cyanine dyes like Cy5 is their emission in the far-red region of the spectrum, where cellular autofluorescence is minimal. jinpanbio.com This makes them ideal for sensitive imaging in cellular contexts. jinpanbio.com However, the development of far-red emitting BODIPY derivatives like BDP 630/650 provides a competitive alternative. antibodies.com
The following table provides a comparative overview of this compound against representative rhodamine and cyanine maleimide probes.
| Feature | This compound | TAMRA (Tetramethylrhodamine) | Cy5 maleimide |
| Probe Class | Boron-dipyrromethene | Xanthene (Rhodamine) | Cyanine |
| Excitation Max (nm) | 545 antibodies.combroadpharm.com | ~546 | ~649 |
| Emission Max (nm) | 570 antibodies.combroadpharm.com | ~579 | ~670 |
| Quantum Yield (Φ) | 0.95 antibodies.combroadpharm.comaip.org | Generally lower than BDP TMR lumiprobe.com | ~0.28 (conjugate) |
| Key Advantages | High quantum yield, photostable, environmentally insensitive. axispharm.comlumiprobe.com | Well-established, historically significant probe. | Far-red emission minimizes cellular autofluorescence. jinpanbio.com |
| Key Considerations | Hydrophobicity may lead to non-specific binding. aip.org | Lower quantum yield compared to BDP TMR. lumiprobe.com | Potential for photobleaching and complex photophysics. aip.org |
Emerging Research Applications and Methodological Advancements
The unique combination of a highly fluorescent and photostable boron-dipyrromethene (BODIPY) core with a thiol-reactive maleimide (B117702) group makes BDP TMR maleimide a versatile tool in biochemical and cellular research. Its application extends across various advanced methodologies, driving innovation in drug discovery, molecular imaging, and biosensing.
Q & A
Basic Question
- Storage temperature : Keep at –20°C in a desiccated environment to prevent moisture-induced degradation .
- Reconstitution : Dissolve in anhydrous DMSO or DMF (1–5 mM stock) and aliquot to avoid freeze-thaw cycles .
- Light exposure : Protect from light using amber vials or foil wrapping .
How can researchers address inconsistent labeling efficiency of this compound across different protein systems?
Advanced Question
- Cysteine accessibility : Use denaturing agents (e.g., 1–2% SDS) to expose buried thiols, but validate protein refolding post-labeling .
- Reductant interference : Avoid excess DTT/TCEP; remove via dialysis prior to labeling .
- Competing reactions : Block disulfide bonds with iodoacetamide pre-treatment .
What strategies minimize fluorescence quenching of this compound in complex cellular environments?
Advanced Question
- Environmental factors : Use low-fluorescence buffers (e.g., PBS without phenol red) and maintain pH 7.0–7.5 .
- Comparative analysis : Test alternative dyes (e.g., BDP FL maleimide) in parallel to identify system-specific interference .
- Quenching mitigation : Include oxygen scavengers (e.g., glucose oxidase/catalase) for live-cell imaging .
What validation methods confirm successful conjugation of this compound to target proteins?
Basic Question
- Mass spectrometry : Detect mass shifts corresponding to dye attachment (~520 Da) .
- Gel electrophoresis : Use in-gel fluorescence imaging (ex/em: 542/574 nm) .
- Absorbance ratio : Measure A555/A280 to estimate dye-to-protein ratio .
How does this compound compare to other maleimide-based fluorophores in live-cell imaging?
Advanced Question
- Photostability : Superior to traditional TAMRA due to boron dipyrromethene core .
- Quantum yield : ~0.7 in aqueous buffers, outperforming Cy3 in polarization assays .
- Cell permeability : Requires cell-penetrating peptides or electroporation for intracellular labeling .
What controls are necessary for fluorescence polarization assays using this compound?
Basic Question
- Unlabeled protein : Assess baseline polarization values.
- Free dye control : Confirm absence of nonspecific binding .
- Competitor assays : Add excess thiols (e.g., β-mercaptoethanol) to validate specificity .
How can this compound be integrated with super-resolution microscopy techniques?
Advanced Question
- Photostability : Optimize imaging buffers (e.g., 100 mM mercaptoethylamine) to reduce blinking .
- Compatibility : Validate with STED or PALM by comparing signal-to-noise ratios against Alexa Fluor 555 .
What safety protocols are required when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
